molecular formula C6H4BrN5 B8703207 2-Bromo-5-(tetrazol-1-yl)pyridine

2-Bromo-5-(tetrazol-1-yl)pyridine

Cat. No.: B8703207
M. Wt: 226.03 g/mol
InChI Key: XMHCMBMQIJGRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(tetrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2 and a tetrazole ring at position 5. This compound has a molecular formula of C₇H₆BrN₅, molecular weight 240.06 g/mol, and is synthesized via azide-mediated cyclization followed by methylation . Its structure is confirmed by X-ray crystallography using SHELX programs, highlighting its stability and well-defined geometry .

Properties

Molecular Formula

C6H4BrN5

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-5-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C6H4BrN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H

InChI Key

XMHCMBMQIJGRCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=NN=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism and Reactivity
  • Bromo Substituent Position : In 5-bromo-2-tetrazolylpyridine (), the bromine at C5 and tetrazole at C2 create distinct electronic effects compared to the target compound (bromo at C2, tetrazole at C5). Bromine’s position influences cross-coupling reactivity; C2-bromo derivatives are more reactive in Suzuki-Miyaura reactions due to proximity to the pyridine nitrogen .
  • Tetrazole vs. Oxazole/Triazole : Tetrazoles (pKa ~4.9) are stronger electron-withdrawing groups than oxazoles (pKa ~0.3), enhancing electrophilic substitution rates in the pyridine ring. Triazolo-pyridines () exhibit fused-ring stability but reduced solubility .
Crystallographic and Stability Insights
  • SHELX-refined structures () confirm the planar geometry of tetrazole-pyridine derivatives, critical for drug design (e.g., antibiotic binding ).
  • Crystalline solids (e.g., ) offer better handling and characterization compared to oils () .
Functional Group Impact
  • Fluorinated Groups : The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

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